coenzyme B(3-)

Description

Structure

3D Structure

Properties

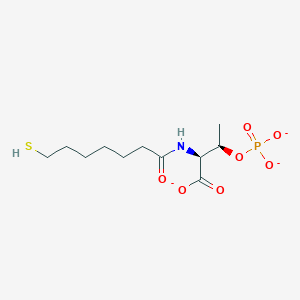

Molecular Formula |

C11H19NO7PS-3 |

|---|---|

Molecular Weight |

340.31 g/mol |

IUPAC Name |

(2S,3R)-3-phosphonatooxy-2-(7-sulfanylheptanoylamino)butanoate |

InChI |

InChI=1S/C11H22NO7PS/c1-8(19-20(16,17)18)10(11(14)15)12-9(13)6-4-2-3-5-7-21/h8,10,21H,2-7H2,1H3,(H,12,13)(H,14,15)(H2,16,17,18)/p-3/t8-,10+/m1/s1 |

InChI Key |

JBJSVEVEEGOEBZ-SCZZXKLOSA-K |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)[O-])NC(=O)CCCCCCS)OP(=O)([O-])[O-] |

Canonical SMILES |

CC(C(C(=O)[O-])NC(=O)CCCCCCS)OP(=O)([O-])[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Coenzyme B: Structure and Chemical Formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme B (7-mercaptoheptanoylthreonine phosphate, HS-HTP) is a critical coenzyme in the domain of Archaea, playing an indispensable role in the biogeochemical cycle of methane. It is an essential component of the methyl-coenzyme M reductase (MCR) enzyme system, which catalyzes the final step in methanogenesis—the biological production of methane. This technical guide provides a comprehensive overview of the chemical structure and properties of Coenzyme B, details the experimental methodologies employed for its structure elucidation, and illustrates its central role in key biological pathways. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed diagrams of relevant pathways and experimental workflows, rendered using Graphviz, to provide a clear visual representation of the complex processes involving Coenzyme B.

Chemical Structure and Formula

Coenzyme B is chemically known as 7-mercaptoheptanoylthreonine phosphate.[1] Its structure consists of a 7-mercaptoheptanoyl group linked to the amino group of a threonine phosphate moiety. The thiol group (-SH) on the heptanoyl chain is the reactive site of the coenzyme.

The chemical formula for Coenzyme B is C₁₁H₂₂NO₇PS .[2]

Table 1: Chemical Identifiers and Properties of Coenzyme B

| Property | Value | Source |

| IUPAC Name | (2S,3R)-3-phosphonooxy-2-(7-sulfanylheptanoylamino)butanoic acid | PubChem[2] |

| Chemical Formula | C₁₁H₂₂NO₇PS | PubChem[2] |

| Molecular Weight | 343.34 g/mol | PubChem[2] |

| CAS Number | 104302-77-4 | PubChem[2] |

| Synonyms | 7-mercaptoheptanoylthreonine phosphate, HS-HTP, Component B | PubChem[2], Wikipedia |

Experimental Protocols for Structure Elucidation

The structure of Coenzyme B was first elucidated in 1986 by Noll, Rinehart, Tanner, and Wolfe. Their work involved the purification of the coenzyme from the methanogenic archaeon Methanobacterium thermoautotrophicum and its characterization using a combination of spectroscopic techniques.

Isolation and Purification

The initial step in the structure elucidation of Coenzyme B was its isolation from cell-free extracts of Methanobacterium thermoautotrophicum. The purification process involved multiple chromatographic steps to obtain a homogenous sample of the coenzyme.

Spectroscopic Analysis

The purified Coenzyme B was subjected to various spectroscopic methods to determine its molecular structure.

-

Fast Atom Bombardment Mass Spectrometry (FAB-MS): This technique was crucial in determining the molecular weight of Coenzyme B. Low-resolution FAB-MS initially suggested a molecular weight, which was then refined using high-resolution FAB-MS to propose the elemental composition.

-

Field Desorption Mass Spectrometry (FD-MS): This method provided complementary information to FAB-MS, confirming the molecular weight.

-

¹H NMR (Proton NMR): 360-MHz ¹H NMR spectroscopy was performed in deuterium oxide (D₂O). The resulting spectrum provided key information about the number and types of protons present in the molecule, their chemical environments, and their connectivity. This data was instrumental in identifying the 7-mercaptoheptanoyl and threonine phosphate moieties and how they were linked.

Confirmation by Chemical Synthesis

Following the proposed structure based on spectroscopic data, Coenzyme B was chemically synthesized. The synthetic compound was then compared to the natural, purified coenzyme. The identical properties of the synthetic and natural compounds, as confirmed by co-elution in HPLC, ¹H NMR, and mass spectrometry, unequivocally verified the proposed structure of 7-mercaptoheptanoylthreonine phosphate.

Quantitative Structural Data

As of the current literature, a crystal structure of Coenzyme B has not been deposited in the Protein Data Bank (PDB). Consequently, detailed experimental data on bond lengths and angles are not available. Computational chemistry studies could provide theoretical values for these parameters, but such studies specifically focused on the geometry of isolated Coenzyme B are not readily found in the public domain.

Biological Role and Signaling Pathways

Coenzyme B is a key player in the final step of methanogenesis, a form of anaerobic respiration in methanogenic archaea.[3][4] It functions as the electron donor for the reductive cleavage of the methyl group from methyl-coenzyme M (CH₃-S-CoM), leading to the formation of methane (CH₄) and a heterodisulfide of Coenzyme M and Coenzyme B (CoM-S-S-CoB). This reaction is catalyzed by the enzyme methyl-coenzyme M reductase (MCR).

Methanogenesis Pathway (Final Step)

The reaction catalyzed by methyl-coenzyme M reductase can be summarized as follows:

CH₃-S-CoM + HS-CoB → CH₄ + CoM-S-S-CoB

The heterodisulfide is then reduced by a heterodisulfide reductase to regenerate the active forms of Coenzyme M and Coenzyme B, completing the catalytic cycle.

Biosynthesis of Coenzyme B

The biosynthesis of Coenzyme B has been studied and involves two main steps:

-

Coupling of 7-mercaptoheptanoic acid and threonine: This step forms the intermediate N-(7-mercaptoheptanoyl)threonine.

-

Phosphorylation: The hydroxyl group of the threonine residue in the intermediate is phosphorylated by ATP to yield the final product, 7-mercaptoheptanoylthreonine phosphate (Coenzyme B).

Experimental Workflow Diagram

The general workflow for the structure elucidation of a novel natural product like Coenzyme B follows a logical progression from isolation to spectroscopic analysis and final confirmation.

Conclusion

Coenzyme B is a structurally unique and functionally vital coenzyme in methanogenic archaea. Its elucidation required a combination of sophisticated separation and spectroscopic techniques, with its structure ultimately confirmed by total synthesis. While detailed crystallographic data remains elusive, its chemical properties and biological role in the terminal step of methanogenesis are well-established. Understanding the structure and function of Coenzyme B is not only crucial for fundamental biochemistry and microbial physiology but also holds potential for applications in biofuel production and climate change mitigation through the control of methane emissions. Further research, particularly aimed at obtaining high-resolution structural data and exploring its interactions within the active site of methyl-coenzyme M reductase, will undoubtedly provide deeper insights into the fascinating world of microbial metabolism.

References

- 1. Structure of component B (7-mercaptoheptanoylthreonine phosphate) of the methylcoenzyme M methylreductase system of Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Discovery and History of Coenzyme B: A Technical Guide

Introduction

Coenzyme B, chemically known as 7-mercaptoheptanoylthreoninephosphate (HS-HTP), is a vital cofactor in the metabolism of methanogenic archaea.[1] It plays an indispensable role in the terminal step of methanogenesis, the biological production of methane. This process is catalyzed by the enzyme methyl-coenzyme M reductase (MCR), which utilizes coenzyme B as the electron donor to reduce methyl-coenzyme M (CH3-S-CoM), yielding methane and a heterodisulfide of the two coenzymes (CoM-S-S-CoB).[1][2] The unique biochemistry of coenzyme B and its central role in methane metabolism have made it a subject of significant scientific interest, not only for understanding the fundamental principles of microbial energy conservation but also as a potential target for controlling methane emissions from biological sources. This guide provides an in-depth technical overview of the discovery, history, physicochemical properties, and biochemical role of coenzyme B, intended for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The discovery of coenzyme B is intrinsically linked to the elucidation of the enzymatic pathway of methanogenesis. Early research in the 1970s by R.S. Wolfe and his colleagues on cell-free extracts of methanogenic archaea revealed that the reduction of methyl-coenzyme M to methane required a complex enzyme system. This system, later named methyl-coenzyme M reductase (MCR), was found to depend on several components for its activity.

Initial studies identified a heat-stable, low-molecular-weight cofactor, termed "component B," as essential for the MCR reaction. The isolation and structural characterization of this component were pivotal to understanding the mechanism of the final step in methane formation. Through a series of spectroscopic and chemical analyses, component B was identified as 7-mercaptoheptanoylthreoninephosphate. This discovery provided a crucial piece of the puzzle in the intricate process of methanogenesis, revealing a novel coenzyme with a unique structure and function.

Physicochemical and Quantitative Data

Coenzyme B possesses distinct chemical and physical properties that are central to its biological function. The molecule consists of a 7-mercaptoheptanoyl group linked to a phosphothreonine residue. The terminal thiol (-SH) group is the reactive site involved in the redox chemistry of methanogenesis.

| Property | Value | Source |

| Chemical Formula | C11H22NO7PS | [1][3] |

| Molar Mass | 343.34 g/mol | [3] |

| IUPAC Name | (2S,3R)-3-phosphonooxy-2-(7-sulfanylheptanoylamino)butanoic acid | [3] |

| CAS Number | 104302-77-4 | [1][3] |

| Apparent K_M for MCR I | 0.2 ± 0.1 mM | [4] |

| Apparent K_M for MCR II | 0.5 ± 0.2 mM | [4] |

Key Experimental Protocols

The characterization of coenzyme B and its role in methanogenesis has been built upon a foundation of key experimental methodologies. Below are detailed protocols for the assay of methyl-coenzyme M reductase activity and the investigation of coenzyme B biosynthesis.

Protocol 1: Assay for Methyl-Coenzyme M Reductase (MCR) Activity

This protocol is adapted from methodologies used to measure the formation of methane from methyl-coenzyme M and coenzyme B.

Objective: To quantify the rate of methane production catalyzed by MCR in the presence of its substrates.

Materials:

-

Purified Methyl-Coenzyme M Reductase (MCR)

-

Methyl-coenzyme M (CH3-S-CoM)

-

Coenzyme B (HS-CoB)

-

Aquacobalamin

-

Ti(III) citrate (as a reducing agent)

-

Tris-HCl buffer (pH 7.2-7.6)

-

Anaerobic gas-tight vials

-

Gas chromatograph equipped with a flame ionization detector (FID)

Procedure:

-

Preparation of the Assay Mixture: Under strictly anaerobic conditions (e.g., in an anaerobic glove box), prepare the assay mixture in a sealed, gas-tight vial. The final concentrations in a typical 0.2 - 0.4 mL reaction volume are:

-

Enzyme Addition: The reaction is initiated by the addition of a known amount of purified MCR enzyme to the assay mixture.[6]

-

Incubation: The reaction vials are incubated at the optimal temperature for the specific MCR being studied (e.g., 60-65°C for MCR from thermophilic methanogens).[5][6]

-

Methane Quantification: At specific time intervals, a sample of the headspace gas is withdrawn from the vial using a gas-tight syringe. The amount of methane produced is quantified by injecting the gas sample into a gas chromatograph with an FID, calibrated with a methane standard.

-

Data Analysis: The specific activity of the MCR is calculated as the amount of methane produced per unit time per milligram of enzyme (e.g., in µmol min⁻¹ mg⁻¹).

Protocol 2: Investigation of Coenzyme B Biosynthesis

This protocol is based on studies that elucidated the biosynthetic pathway of coenzyme B using labeled precursors in cell cultures of methanogens.[7]

Objective: To determine the precursors of coenzyme B by tracking the incorporation of stable isotope-labeled compounds into the final molecule.

Materials:

-

Culture of a methanogenic archaeon (e.g., Methanococcus voltae or Methanosarcina thermophila)[7]

-

Growth medium for the specific methanogen

-

Stable isotope-labeled precursors (e.g., [7,7-²H₂]-7-mercaptoheptanoic acid, DL-[3,4,4,4-²H₄]threonine)[7]

-

Cell lysis buffer and equipment (e.g., sonicator or French press)

-

Methods for coenzyme B purification (e.g., chromatography)

-

Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Culturing with Labeled Precursors: Grow the methanogenic archaea in a medium supplemented with a specific stable isotope-labeled precursor.[7] A control culture without the labeled precursor should be grown in parallel.

-

Cell Harvesting and Lysis: Harvest the cells from the culture by centrifugation. Resuspend the cell pellet in a suitable buffer and lyse the cells to release the intracellular contents, including coenzyme B.

-

Purification of Coenzyme B: Purify coenzyme B from the cell lysate using appropriate chromatographic techniques.

-

Mass Spectrometry Analysis: Analyze the purified coenzyme B by GC-MS to determine the mass of the molecule and its fragments.[7]

-

Data Interpretation: Compare the mass spectrum of coenzyme B from cells grown with the labeled precursor to that from the control culture. An increase in the mass corresponding to the incorporation of the stable isotopes from the precursor confirms that the labeled compound is part of the biosynthetic pathway of coenzyme B.[7]

Signaling Pathways and Logical Relationships

The biochemical role of coenzyme B is centered on the catalytic cycle of methyl-coenzyme M reductase and its own biosynthesis. These pathways can be visualized to better understand the flow of molecules and reactions.

Methanogenesis Final Step

The following diagram illustrates the core reaction of coenzyme B in the final step of methane production.

References

- 1. Coenzyme B - Wikipedia [en.wikipedia.org]

- 2. Coenzyme M - Wikipedia [en.wikipedia.org]

- 3. Coenzyme B | C11H22NO7PS | CID 5462265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elucidating the Process of Activation of Methyl-Coenzyme M Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | In vivo activation of methyl-coenzyme M reductase by carbon monoxide [frontiersin.org]

- 7. Biosynthesis of (7-mercaptoheptanoyl)threonine phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Linchpin of Methane Synthesis: An In-depth Technical Guide to the Role of Coenzyme B in Methanogenesis

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a deep dive into the critical role of coenzyme B (CoB) in methanogenesis, the metabolic process responsible for the majority of biological methane production. This whitepaper provides a detailed examination of the biochemical mechanisms, quantitative data, and experimental protocols essential for understanding and potentially targeting this unique metabolic pathway.

Coenzyme B, chemically known as 7-mercaptoheptanoylthreonine phosphate, is a vital cofactor exclusive to methanogenic archaea.[1][2] It serves as the direct electron donor in the final, methane-releasing step of methanogenesis, a reaction catalyzed by the enzyme methyl-coenzyme M reductase (MCR).[2][3][4][5] This pivotal role makes CoB and its associated enzymes attractive targets for the development of inhibitors aimed at mitigating methane emissions, a potent greenhouse gas, or for the development of novel antimicrobial agents targeting methanogens.

This technical guide synthesizes the current understanding of CoB's function, presenting key quantitative data in a structured format for easy comparison, detailing essential experimental methodologies, and providing visual representations of the core biochemical pathways.

Core Biochemical Function of Coenzyme B

The terminal step of all methanogenic pathways involves the reductive cleavage of a methyl group from methyl-coenzyme M (CH₃-S-CoM) to form methane (CH₄). Coenzyme B, in its thiol form (CoB-SH), acts as the reductant in this reaction, which is catalyzed by the nickel-containing enzyme, methyl-coenzyme M reductase (MCR).[2][3][4][5] The reaction can be summarized as follows:

CH₃-S-CoM + CoB-SH → CH₄ + CoM-S-S-CoB [2]

The products of this reaction are methane and a heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB).[2] The regeneration of the active thiol forms of both coenzymes is crucial for the continuation of the methanogenic cycle and is accomplished by the enzyme heterodisulfide reductase (Hdr).[6][7][8]

The precise mechanism of the MCR-catalyzed reaction is a subject of ongoing research, with several models proposed. One prominent mechanism suggests a nucleophilic attack by the Ni(I) center of the F430 cofactor in MCR on the methyl group of CH₃-S-CoM, leading to the formation of a methyl-Ni(III) intermediate.[4] Coenzyme B then plays a crucial role in the subsequent reductive elimination of methane. Kinetic studies have revealed a strictly ordered binding of substrates to MCR, with CH₃-S-CoM binding first, followed by CoB-SH, to form a productive ternary complex.[9][10]

Quantitative Data on Coenzyme B and MCR Interaction

Understanding the kinetics of the MCR-catalyzed reaction is fundamental for inhibitor design and metabolic modeling. The following table summarizes key quantitative data related to the interaction of coenzyme B with methyl-coenzyme M reductase.

| Parameter | Value | Organism/Conditions | Reference |

| Apparent KM for Coenzyme B | 0.2 ± 0.1 mM | Methanothermobacter marburgensis (MCR I) | [3] |

| Apparent KM for Coenzyme B | 0.5 ± 0.2 mM | Methanothermobacter marburgensis (MCR II) | [3] |

| Dissociation Constant (Kd) for Coenzyme B | 79 μM | Methanothermobacter marburgensis (to MCR·methyl-SCoM complex) | [10] |

| Dissociation Constant (Kd) for Coenzyme B | 105 ± 17 μm | Methanothermobacter marburgensis (to inactive MCRsilent) | [10] |

| Specific Activity of MCR | up to 100 μmol min-1 mg protein-1 | Methanothermobacter marburgensis (MCR I) | [3] |

| Observed Rate Constant (kobs) of Methane Formation | 20 s-1 (at 25 °C) | Methanothermobacter marburgensis | [10] |

Key Experimental Protocols

Accurate and reproducible experimental methods are paramount for studying the role of coenzyme B in methanogenesis. This section provides detailed protocols for key experiments.

Methyl-Coenzyme M Reductase (MCR) Activity Assay

This assay measures the formation of methane from methyl-coenzyme M and coenzyme B.

Principle: The activity of MCR is determined by quantifying the rate of methane production. This can be achieved by various methods, including gas chromatography or by using radiolabeled [¹⁴C]methyl-coenzyme M and measuring the formation of radioactive [¹⁴C]methane.[7][9]

Materials:

-

Purified MCR enzyme

-

Methyl-coenzyme M (CH₃-S-CoM)

-

Coenzyme B (CoB-SH)

-

Anaerobic buffer (e.g., 50 mM Tris-HCl, pH 7.6)

-

Reducing agent (e.g., Ti(III) citrate) to maintain anaerobic conditions and the active Ni(I) state of MCR.

-

For the radioactive assay: [¹⁴C]CH₃-S-CoM

-

Gas-tight vials and syringes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a scintillation counter.

Protocol:

-

Prepare a reaction mixture in an anaerobic chamber or using anaerobic techniques. The mixture should contain the anaerobic buffer, the reducing agent, CH₃-S-CoM, and CoB-SH at desired concentrations.

-

Seal the reaction vials with gas-tight septa.

-

Initiate the reaction by injecting a known amount of purified MCR enzyme into the vial.

-

Incubate the reaction at the optimal temperature for the specific MCR being studied (e.g., 60°C for MCR from Methanothermobacter marburgensis).[7][9]

-

At specific time points, withdraw a sample from the headspace of the vial using a gas-tight syringe.

-

Inject the gas sample into a GC-FID to quantify the amount of methane produced.

-

For the radioactive assay, stop the reaction (e.g., by adding a strong acid) and measure the radioactivity of the gaseous phase using a scintillation counter.

-

Calculate the specific activity of the enzyme (μmol of methane produced per minute per mg of protein).

Heterodisulfide Reductase (Hdr) Activity Assay

This assay measures the reduction of the heterodisulfide CoM-S-S-CoB.

Principle: The activity of Hdr is determined by monitoring the oxidation of an electron donor, such as H₂ or formate, coupled to the reduction of the artificial electron acceptor metronidazole in the presence of CoM-S-S-CoB.[5][11]

Materials:

-

Purified Hdr enzyme

-

Heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB)

-

Electron donor (e.g., H₂ gas or sodium formate)

-

Artificial electron acceptor (e.g., metronidazole)

-

Anaerobic buffer (e.g., 1.6 M potassium phosphate, pH 7)

-

Anaerobic cuvettes and a spectrophotometer.

Protocol:

-

Prepare the assay mixture in an anaerobic cuvette. The mixture should contain the anaerobic buffer, metronidazole, and CoM-S-S-CoB.

-

If using H₂, flush the headspace of the cuvette with H₂ gas.

-

Initiate the reaction by adding the purified Hdr enzyme.

-

If using formate, initiate the reaction by adding a solution of sodium formate.

-

Monitor the reduction of metronidazole by measuring the decrease in absorbance at a specific wavelength (e.g., 320 nm) over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of metronidazole reduction.

Quantification of Coenzyme B in Cell Extracts by HPLC

This protocol allows for the determination of intracellular CoB concentrations.

Principle: Coenzyme B, being a thiol-containing compound, can be derivatized with a fluorescent labeling agent and then separated and quantified by reverse-phase high-performance liquid chromatography (HPLC) with a fluorescence detector.

Materials:

-

Methanogenic cell culture

-

Extraction solvent (e.g., cold acidic acetonitrile)

-

Fluorescent labeling agent for thiols (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM))

-

HPLC system with a C18 column and a fluorescence detector

-

Coenzyme B standard for calibration.

Protocol:

-

Harvest methanogenic cells from culture by centrifugation.

-

Extract the intracellular metabolites by resuspending the cell pellet in a cold extraction solvent.

-

Centrifuge the mixture to remove cell debris and collect the supernatant.

-

Derivatize the thiol groups in the extract, including CoB-SH, by adding the fluorescent labeling agent (e.g., CPM).

-

Inject a known volume of the derivatized extract onto a C18 HPLC column.

-

Separate the components of the extract using a suitable gradient of solvents (e.g., acetonitrile and water with a buffer).

-

Detect the fluorescently labeled CoB by its retention time, which should match that of a CoB standard.

-

Quantify the amount of CoB by comparing the peak area to a standard curve generated with known concentrations of the CoB standard.

Visualizing the Core Pathways

To further elucidate the central role of coenzyme B, the following diagrams illustrate the key pathways and experimental workflows.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Elucidating the Process of Activation of Methyl-Coenzyme M Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | In vivo activation of methyl-coenzyme M reductase by carbon monoxide [frontiersin.org]

- 8. Frontiers | Methyl-Coenzyme M Reductase and Its Post-translational Modifications [frontiersin.org]

- 9. In vivo activation of methyl-coenzyme M reductase by carbon monoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Reaction Mechanism of Methyl-Coenzyme M Reductase: HOW AN ENZYME ENFORCES STRICT BINDING ORDER - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Formate-Dependent Heterodisulfide Reduction in a Methanomicrobiales Archaeon - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Properties of 7-Mercaptoheptanoylthreoninephosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Mercaptoheptanoylthreoninephosphate (HS-HTP), also known as Coenzyme B, is a crucial cofactor in the final step of methanogenesis, the biological production of methane. It serves as the direct electron donor for the reductive cleavage of the methyl group from methyl-coenzyme M, a reaction catalyzed by the enzyme methyl-coenzyme M reductase (MCR). This technical guide provides a comprehensive overview of the biochemical properties of HS-HTP, including its synthesis, enzymatic interactions, and role in the methanogenic pathway. Detailed experimental protocols for its chemical synthesis and for the in vitro assay of methane evolution are provided, along with a compilation of its known quantitative biochemical data and spectral characteristics.

Introduction

7-Mercaptoheptanoylthreoninephosphate (HS-HTP) is a unique thiol-containing coenzyme essential for the metabolic activity of methanogenic archaea. Its primary and most well-characterized role is in the terminal reaction of methanogenesis, where it participates in the reduction of a methyl group to methane. This process is of significant interest due to its role in the global carbon cycle and its potential applications in biofuel production. Understanding the biochemical properties of HS-HTP is fundamental to elucidating the mechanism of this critical biological reaction and for developing potential inhibitors of methanogenesis.

Physicochemical and Spectroscopic Properties

The structure of HS-HTP consists of a seven-carbon mercaptoheptanoyl chain linked via an amide bond to a phosphothreonine residue. This unique structure is critical for its function in the active site of methyl-coenzyme M reductase.

Spectral Data

The structural identity of HS-HTP has been confirmed through various spectroscopic methods. While detailed spectra are often presented in primary literature, the key identifying features are summarized below.

| Spectroscopic Method | Observed Features |

| ¹H NMR (in D₂O) | Characteristic peaks for the heptanoyl chain protons, the threonine alpha and beta protons, and the methyl group of threonine. The exact chemical shifts are dependent on the pH and the disulfide state of the thiol group. |

| Mass Spectrometry | The molecular weight of the free thiol form of HS-HTP is 343 g/mol .[1] High-resolution mass spectrometry provides an exact mass consistent with the molecular formula C₁₁H₂₂NO₇PS.[1] In many biological preparations, it is found as a mixed disulfide, for example with 2-mercaptoethanol, which alters the observed molecular weight.[1] |

Biochemical Role and Enzymology

HS-HTP is a key player in the final step of methanogenesis, a reaction catalyzed by methyl-coenzyme M reductase (MCR). MCR is a complex enzyme containing a nickel-containing prosthetic group, coenzyme F430.

Role in the Methyl-Coenzyme M Reductase Reaction

HS-HTP functions as the proximal electron donor for the reduction of the methyl group of methyl-coenzyme M (CH₃-S-CoM). The overall reaction is as follows:

CH₃-S-CoM + HS-HTP → CH₄ + CoM-S-S-HTP

In this reaction, the thiol group of HS-HTP attacks the methyl group bound to the nickel center of coenzyme F430 in the MCR active site. This results in the formation of methane and a heterodisulfide of coenzyme M and HS-HTP (CoM-S-S-HTP). It has been established that HS-HTP acts as a reductant and not as a methyl carrier.[2]

Quantitative Biochemical Data

The interaction of HS-HTP with MCR has been characterized by kinetic and binding studies. The binding affinities are crucial for understanding the enzyme's mechanism. It is important to note that MCR exists in different redox states, with the Ni(I) state being the active form.

| Parameter | Value | Condition | Enzyme |

| Dissociation Constant (Kd) | 90 ± 22 µM | Binding to MCRred1 (Ni(I)) | Methyl-coenzyme M reductase from Methanothermobacter marburgensis |

| Dissociation Constant (Kd) | 105 ± 17 µM | Binding to MCRsilent (Ni(II)) | Methyl-coenzyme M reductase from Methanothermobacter marburgensis |

| Dissociation Constant (Kd) of the Ternary Complex | 79 µM | Binding of HS-HTP to the MCR·methyl-SCoM complex | Methyl-coenzyme M reductase from Methanothermobacter marburgensis |

| Observed Rate Constant (kobs) | 20 s⁻¹ | Overall reaction at 25 °C | Methyl-coenzyme M reductase from Methanothermobacter marburgensis |

Note: While extensive searches were performed, specific Michaelis-Menten constants (Km and Vmax) for HS-HTP with MCR were not found in the reviewed literature. The provided dissociation constants (Kd) offer a measure of the binding affinity.

There are also two known isozymes of MCR, MCR I and MCR II, which exhibit different kinetic properties, including their affinities for substrates.

Signaling and Metabolic Pathways

HS-HTP is a central molecule in the terminal pathway of methanogenesis. The following diagram illustrates the core reaction and the subsequent regeneration of the active coenzymes.

Experimental Protocols

Chemical Synthesis of 7-Mercaptoheptanoylthreoninephosphate

The following protocol is based on the method described by Noll et al. (1987).[3][4][5]

Detailed Methodology:

Step 1: Synthesis of 7,7'-dithiodiheptanoic acid

-

A solution of 7-bromoheptanoic acid (e.g., 1.78 g, 8.53 mmol) and thiourea in ethanol (e.g., 20 ml) is refluxed for an extended period (e.g., 17 hours).[5]

-

The reaction mixture is cooled, and the intermediate is hydrolyzed by the addition of a strong base like NaOH.

-

The solution is then acidified with a strong acid (e.g., HCl) to precipitate the 7,7'-dithiodiheptanoic acid.

-

The product can be purified by recrystallization from a suitable solvent system like benzene-pentane.[5]

Step 2: Condensation with DL-threonine phosphate

-

The 7,7'-dithiodiheptanoic acid is activated using N-hydroxysuccinimide and dicyclohexylcarbodiimide (DCC) in a suitable solvent.[4][5]

-

DL-threonine phosphate is then added to the activated diacid, and the reaction is stirred at room temperature for several hours (e.g., 20 hours).[5]

-

The precipitated dicyclohexylurea is removed by filtration.

-

The product, N,N'-bis(phosphothreonine)-7,7'-dithiodiheptanoamide, is isolated from the filtrate, for example, by evaporation of the solvent and can be purified by recrystallization.[5]

Step 3: Reduction to 7-mercaptoheptanoylthreoninephosphate (HS-HTP)

-

The disulfide product from the previous step is dissolved in a suitable buffer.

-

A reducing agent, such as dithiothreitol (DTT), is added to cleave the disulfide bond, yielding the final product, HS-HTP.[4][5]

-

The final product is purified using high-performance liquid chromatography (HPLC).

In Vitro Methane Evolution Assay (Wolfe Assay)

This assay is a standard method for measuring the activity of the methyl-coenzyme M reductase system. The protocol generally involves the following steps, though specific concentrations and conditions may vary between laboratories.

Principle: The assay measures the formation of methane from methyl-coenzyme M and a reducing agent (in this case, HS-HTP) in the presence of cell-free extracts of methanogenic archaea or purified MCR.

Typical Reaction Mixture:

| Component | Typical Concentration | Purpose |

| Buffer | 50 mM Pipes or Tris-HCl, pH 7.0 | Maintain pH |

| Methyl-coenzyme M (CH₃-S-CoM) | 1-10 mM | Methyl group donor |

| 7-Mercaptoheptanoylthreoninephosphate (HS-HTP) | 0.1-1 mM | Electron donor |

| ATP | 2-5 mM | Energy source for some crude extract systems |

| MgCl₂ | 5-10 mM | Cofactor for ATP-dependent enzymes |

| Cell-free extract or purified MCR | Varies | Enzyme source |

Procedure:

-

All components except the enzyme source are added to a sealed anaerobic vial under an oxygen-free atmosphere (e.g., N₂ or Ar).

-

The reaction is initiated by the addition of the cell-free extract or purified MCR.

-

The vials are incubated at the optimal temperature for the specific methanogen from which the enzyme was derived (e.g., 60-65 °C for Methanothermobacter thermoautotrophicum).

-

At various time points, headspace gas samples are withdrawn using a gas-tight syringe.

-

The amount of methane produced is quantified using gas chromatography (GC) with a flame ionization detector (FID).

Biosynthesis

The biosynthesis of HS-HTP has been studied in methanogenic bacteria. It is a multi-step process that involves the convergence of fatty acid and amino acid metabolism.

The biosynthesis involves the coupling of 7-mercaptoheptanoic acid with threonine to form N-(7-mercaptoheptanoyl)threonine. This intermediate is then phosphorylated in an ATP-dependent reaction to yield the final product, HS-HTP.

Conclusion

7-Mercaptoheptanoylthreoninephosphate is a fascinating and essential coenzyme in the intricate process of methanogenesis. Its unique chemical structure is tailored for its role as a potent reductant in the active site of methyl-coenzyme M reductase. The quantitative data on its binding affinity and the detailed protocols for its synthesis and activity assays provided in this guide offer a valuable resource for researchers in the fields of microbiology, enzymology, and bioenergy. Further research into the kinetics of MCR with HS-HTP and the development of specific inhibitors could have significant implications for controlling methane emissions and for the biotechnological production of methane as a biofuel.

References

- 1. Structure of component B (7-mercaptoheptanoylthreonine phosphate) of the methylcoenzyme M methylreductase system of Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Reaction Mechanism of Methyl-Coenzyme M Reductase: HOW AN ENZYME ENFORCES STRICT BINDING ORDER - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 7-mercaptoheptanoylthreonine phosphate and its activity in the methylcoenzyme M methylreductase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Pivotal Role of the Thiol Group in Coenzyme B: A Technical Guide to its Function in Methane Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme B (CoB), chemically known as 7-mercaptoheptanoylthreoninephosphate, is an essential cofactor in the biological production of methane by methanogenic archaea. Its terminal thiol (-SH) group is the reactive center, playing a critical and multifaceted role in the final, methane-releasing step of methanogenesis. This technical guide provides an in-depth exploration of the function of the thiol group in Coenzyme B, detailing its involvement in the catalytic mechanism of methyl-coenzyme M reductase (MCR), the key enzyme in this process. We present a summary of quantitative kinetic data, detailed experimental protocols for studying the MCR-CoB interaction, and visualizations of the pertinent biochemical pathways and experimental workflows.

Introduction

Methane, a potent greenhouse gas and a potential biofuel, is primarily produced by methanogenic archaea in anaerobic environments. The final step in this intricate metabolic process is the reductive demethylation of methyl-coenzyme M (CH₃-S-CoM), catalyzed by the enzyme methyl-coenzyme M reductase (MCR). This reaction is critically dependent on the presence of Coenzyme B (CoBSH), a unique cofactor possessing a terminal thiol group. The thiol group of CoB is not merely a structural feature but the chemical nexus of the reaction, acting as the direct reductant for the methyl group of methyl-coenzyme M. Understanding the precise function of this thiol group is paramount for elucidating the mechanism of methanogenesis and for the development of inhibitors that could mitigate methane emissions or be developed as antimicrobial agents targeting methanogens.

The Core Function of the Thiol Group in the MCR Catalytic Cycle

The canonical role of the Coenzyme B thiol group is to act as a two-electron donor in the reduction of the methyl group of methyl-coenzyme M to methane[1]. The overall reaction is as follows:

CH₃-S-CoM + HS-CoB → CH₄ + CoM-S-S-CoB

In this reaction, the thiol group of Coenzyme B provides the hydrogen atom that ultimately becomes one of the four hydrogens of the methane molecule. The sulfur atom of the thiol group then forms a disulfide bond with the sulfur atom of coenzyme M, resulting in the formation of the heterodisulfide CoM-S-S-CoB[2]. This heterodisulfide is subsequently reduced by heterodisulfide reductase to regenerate the active forms of Coenzyme M and Coenzyme B, completing the catalytic cycle.

The reaction is catalyzed by the methyl-coenzyme M reductase (MCR), a complex enzyme containing a nickel-based prosthetic group called coenzyme F₄₃₀[3][4]. The active state of the enzyme, MCRred1, features nickel in the Ni(I) oxidation state[3].

The Ordered Bi-Bi Ternary Complex Mechanism

Kinetic studies have revealed that the MCR-catalyzed reaction follows a strictly ordered ternary complex mechanism[5][6]. Methyl-coenzyme M is the first substrate to bind to the enzyme, followed by Coenzyme B. The binding of Coenzyme B is proposed to induce a conformational change in the active site, bringing the thiol group in close proximity to the methyl group of methyl-coenzyme M, thereby facilitating the reaction[7]. The formation of an inhibitory binary complex between MCR and Coenzyme B in the absence of methyl-coenzyme M underscores the importance of this ordered binding[5].

Quantitative Data on Coenzyme B Function

The kinetics of the MCR-catalyzed reaction have been investigated using pre-steady-state and steady-state methods, providing valuable quantitative data on the binding and catalytic steps involving Coenzyme B.

| Parameter | Value | Condition | Reference |

| Kd (CoB7SH) | 79 µM | Dissociation constant for CoB7SH binding to the MCR·methyl-SCoM complex. | [8] |

| kobs | 20 s⁻¹ | Observed rate constant for the chemical reaction at 25 °C, leading to methane formation. | [8] |

| Kd (methyl-SCoM) | 56 mM | Dissociation constant for methyl-SCoM binding to the inhibitory MCR·CoB7SH complex. | [8] |

| Apparent KM (Coenzyme B) | 0.2 ± 0.1 mM | For MCR I from Methanothermobacter marburgensis at 60 °C. | [3] |

| Apparent KM (Coenzyme B) | 0.5 ± 0.2 mM | For MCR II from Methanothermobacter marburgensis at 60 °C. | [3] |

Experimental Protocols

A variety of sophisticated experimental techniques are employed to elucidate the function of the thiol group in Coenzyme B. Below are detailed methodologies for key experiments.

Purification of Active Methyl-Coenzyme M Reductase (MCRred1) from Methanothermobacter marburgensis

This protocol is adapted from established procedures for obtaining the highly active Ni(I) form of the enzyme[2][3][9].

Materials:

-

Frozen cell paste of Methanothermobacter marburgensis.

-

Anaerobic chamber (<2 ppm O₂).

-

Buffer A: 50 mM Tris-HCl, pH 7.6, 10 mM HS-CoM.

-

Buffer B: 50 mM Tris-HCl, pH 7.6, 10 mM HS-CoM, 2 M NaCl.

-

Ti(III) citrate solution (~200 mM).

-

Q-Sepharose and Superdex 200 chromatography columns.

-

FPLC system.

Procedure:

-

All steps must be performed under strictly anaerobic conditions.

-

Thaw the cell paste inside the anaerobic chamber and resuspend in Buffer A.

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour to remove cell debris.

-

Load the supernatant onto a Q-Sepharose column pre-equilibrated with Buffer A.

-

Elute the protein with a linear gradient of 0-100% Buffer B.

-

Collect fractions and assay for MCR activity. MCR typically elutes between 300 and 500 mM NaCl.

-

Pool the active fractions and concentrate using ultrafiltration.

-

Load the concentrated protein onto a Superdex 200 gel filtration column equilibrated with Buffer A containing 150 mM NaCl.

-

Elute the protein and collect fractions containing purified MCR.

-

The active MCRred1 state can be generated and maintained by the inclusion of Ti(III) citrate (0.1 mM) and HS-CoM (10 mM) in the buffers during the final purification steps.

-

The activity and the Ni(I) state of the purified enzyme should be verified by activity assays and EPR spectroscopy.

Synthesis of 7-mercaptoheptanoylthreonine phosphate (Coenzyme B)

This chemical synthesis protocol is based on the method originally described by Noll et al.[2][9].

Materials:

-

7-bromoheptanoic acid

-

Thiourea

-

DL-threonine phosphate

-

N-hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Dithiothreitol (DTT)

-

Ethanol, Diethyl ether, and other standard organic solvents.

Procedure:

-

Synthesis of 7,7'-dithiodiheptanoic acid: React 7-bromoheptanoic acid with thiourea in ethanol under reflux. The resulting intermediate is then hydrolyzed to yield 7,7'-dithiodiheptanoic acid.

-

Activation of the disulfide: The 7,7'-dithiodiheptanoic acid is then activated by forming an N-hydroxysuccinimide (NHS) ester using NHS and DCC.

-

Condensation with threonine phosphate: The activated disulfide is condensed with DL-threonine phosphate to form the disulfide-linked precursor of Coenzyme B.

-

Reduction to the thiol: The disulfide bond is reduced using a reducing agent such as dithiothreitol (DTT) to yield the final product, 7-mercaptoheptanoylthreonine phosphate (Coenzyme B).

-

Purify the final product using column chromatography.

Stopped-Flow and Chemical-Quench Kinetic Analysis of MCR

These pre-steady-state kinetic techniques are crucial for dissecting the individual steps of the MCR catalytic cycle[5][10][11].

Stopped-Flow Spectroscopy:

-

All solutions must be strictly anaerobic.

-

The reaction is monitored by observing the change in the UV-visible spectrum of the F₄₃₀ cofactor. The active Ni(I) state (MCRred1) has a characteristic absorbance maximum around 385 nm, while the inactive Ni(II) state absorbs at around 420 nm[3].

-

In a typical experiment, a solution of MCRred1 and methyl-SCoM in one syringe is rapidly mixed with a solution of Coenzyme B at various concentrations from another syringe.

-

The change in absorbance at 385 nm or 420 nm is monitored over time (milliseconds to seconds).

-

The resulting kinetic traces are fitted to exponential equations to determine the observed rate constants (kobs).

-

Plotting kobs against the concentration of Coenzyme B allows for the determination of the dissociation constant (Kd) for CoB binding and the rate constant for the chemical step.

Chemical-Quench:

-

This technique is used to measure the rate of product formation directly.

-

A solution of MCRred1 and radiolabeled [¹⁴C]methyl-SCoM is rapidly mixed with a solution of Coenzyme B.

-

The reaction is allowed to proceed for a defined, short period (milliseconds).

-

The reaction is then rapidly quenched by the addition of a strong acid (e.g., perchloric acid).

-

The amount of radiolabeled methane (¹⁴CH₄) produced is quantified by scintillation counting.

-

By varying the reaction time, a time course of product formation can be constructed and fitted to determine the rate constant of the chemical step.

Visualizations

Methanogenesis Pathway

The following diagram illustrates the central hydrogenotrophic pathway of methanogenesis, culminating in the MCR-catalyzed reaction where the thiol group of Coenzyme B plays its crucial role.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 7-mercaptoheptanoylthreonine phosphate and its activity in the methylcoenzyme M methylreductase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of (7-mercaptoheptanoyl)threonine phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GitHub - pydot/pydot: Python interface to Graphviz's Dot language [github.com]

- 5. The reaction mechanism of methyl-coenzyme M reductase: how an enzyme enforces strict binding order - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry.nd.edu [chemistry.nd.edu]

- 7. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 8. photophysics.com [photophysics.com]

- 9. researchgate.net [researchgate.net]

- 10. The Reaction Mechanism of Methyl-Coenzyme M Reductase: HOW AN ENZYME ENFORCES STRICT BINDING ORDER - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of Coenzyme B in the Methyl-Coenzyme M Reductase System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-coenzyme M reductase (MCR) is the central enzyme in methanogenesis, catalyzing the final step of this metabolic pathway: the reduction of methyl-coenzyme M (CH₃-S-CoM) by coenzyme B (HS-CoB) to produce methane and a heterodisulfide (CoM-S-S-CoB). This reaction is not only fundamental to the global carbon cycle but also represents a key target for the development of inhibitors to mitigate methane emissions and for potential applications in biofuel production. Coenzyme B, a unique thiol-containing cofactor, plays a critical and dynamic role in this process. This technical guide provides a comprehensive overview of the function of Coenzyme B in the MCR system, detailing the enzyme's structure, the proposed catalytic mechanisms involving Coenzyme B, and the conformational changes induced by its binding. Furthermore, this guide summarizes key quantitative data on the kinetics and binding affinities within the MCR system and presents detailed experimental protocols for its study.

Introduction to the Methyl-Coenzyme M Reductase System

Methyl-coenzyme M reductase (MCR) is a complex metalloenzyme found in methanogenic archaea. It is a heterohexamer with an α₂β₂γ₂ subunit composition, containing two active sites.[1] Each active site harbors a unique nickel-containing porphinoid cofactor, F₄₃₀, which is essential for catalysis.[2] The overall reaction catalyzed by MCR is the final step in the biological formation of methane.[1]

The two substrates for this reaction are methyl-coenzyme M (CH₃-S-CoM), which provides the methyl group that is converted to methane, and coenzyme B (N-7-mercaptoheptanoylthreonine phosphate, HS-CoB), which serves as the electron donor.[3] The binding of these substrates to the active site of MCR is a highly ordered process, with CH₃-S-CoM binding first, followed by HS-CoB.[4] This sequential binding is crucial for initiating the catalytic cycle.

The Structure and Function of Coenzyme B

Coenzyme B is a unique cofactor possessing a 7-mercaptoheptanoyl chain linked to a threonine phosphate moiety. The terminal thiol group of the heptanoyl chain is the reactive center of the molecule and is directly involved in the reduction of the methyl group of CH₃-S-CoM.[3] The binding of Coenzyme B occurs within a long, hydrophobic channel that leads to the active site of MCR.[5]

The binding of Coenzyme B is a critical step that is thought to induce a significant conformational change in the enzyme.[6] This conformational shift is believed to bring the methyl group of the already-bound CH₃-S-CoM into close proximity with the nickel center of the F₄₃₀ cofactor and the thiol group of Coenzyme B, thereby facilitating the chemical reaction.[6][7]

Catalytic Mechanism Involving Coenzyme B

Several mechanisms for the MCR-catalyzed reaction have been proposed, with the most evidence supporting a radical-based mechanism. The binding of Coenzyme B is a prerequisite for the initiation of catalysis in all proposed models.

Proposed Catalytic Cycle

The currently favored catalytic cycle, initiated by the binding of Coenzyme B, can be summarized as follows:

-

Substrate Binding: CH₃-S-CoM binds first to the active site of MCR, followed by the binding of HS-CoB.

-

Conformational Change: The binding of HS-CoB induces a conformational change in the enzyme, positioning the substrates optimally for reaction.[6]

-

Reductive Cleavage: The Ni(I) center of the F₄₃₀ cofactor facilitates the reductive cleavage of the C-S bond of CH₃-S-CoM, generating a methyl radical and a Ni(II)-thiolate species.

-

Methane Formation: The highly reactive methyl radical abstracts a hydrogen atom from the thiol group of HS-CoB, forming methane.

-

Heterodisulfide Formation: The resulting thiyl radical of Coenzyme B attacks the sulfur atom of Coenzyme M, forming the heterodisulfide product, CoM-S-S-CoB.

-

Product Release and Regeneration: The heterodisulfide is released from the active site, and the Ni(II) center is reduced back to Ni(I), regenerating the active enzyme for the next catalytic cycle.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of Coenzyme B and its analogs with the Methyl-Coenzyme M Reductase system.

Table 1: Kinetic Parameters for MCR with Native Substrates

| Parameter | Value | Enzyme Source | Conditions | Reference |

| Kd for CoB₇SH | 79 µM | Methanothermobacter marburgensis | 25 °C | [8] |

| kobs (chemical step) | 20 s⁻¹ | Methanothermobacter marburgensis | 25 °C, saturating substrates | [8] |

| Apparent KM for Coenzyme B (MCR I) | 0.2 ± 0.1 mM | Methanothermobacter marburgensis | 60 °C | [5] |

| Apparent KM for Coenzyme B (MCR II) | 0.5 ± 0.2 mM | Methanothermobacter marburgensis | 60 °C | [5] |

Table 2: Dissociation Constants (Kd) for Substrate Binding

| Ligand | Enzyme State | Kd | Enzyme Source | Reference |

| Coenzyme B | MCRred1 (active Ni(I)) | 90 ± 22 µM | Methanothermobacter marburgensis | [8] |

| Coenzyme B | MCRsilent (inactive Ni(II)) | 105 ± 17 µM | Methanothermobacter marburgensis | [8] |

| Methyl-SCoM | MCRred1 (active Ni(I)) | 13 ± 4 µM | Methanothermobacter marburgensis | [8] |

| Methyl-SCoM | MCRsilent (inactive Ni(II)) | 43 ± 6 µM | Methanothermobacter marburgensis | [8] |

Table 3: Structural Data for Coenzyme B and its Analogs in the MCR Active Site

| Coenzyme B Analog | Chain Length | Key Structural Observation | Reference |

| CoB₅SH | C5 | Binds in the substrate channel, likely an inhibitor. | [5] |

| CoB₆SH | C6 | Adopts a different conformation, slow substrate. | [5] |

| CoB₈SH | C8 | Thiolate is 2.6 Å closer to the nickel center than CoBSH. | [7] |

| CoB₉SH | C9 | Thiolate is 2.9 Å closer to the nickel center than CoBSH. | [7] |

Note: Specific kinetic and thermodynamic data for Coenzyme B analogs are not extensively available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the MCR system.

Purification of Active Methyl-Coenzyme M Reductase

Source: Adapted from procedures described for Methanothermobacter marburgensis.[3][8]

-

Cell Lysis: Harvest frozen cell paste anaerobically and resuspend in an anaerobic buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 10 mM HS-CoM and DNase I). Lyse the cells by sonication or French press.

-

Clarification: Centrifuge the cell lysate at high speed (e.g., 100,000 x g for 1 hour) to remove cell debris.

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to a final saturation of 40-70%. Stir for 30 minutes and then centrifuge to collect the protein precipitate.

-

Resuspension and Dialysis: Resuspend the pellet in a minimal volume of anaerobic buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

-

Anion-Exchange Chromatography: Apply the dialyzed protein solution to an anion-exchange column (e.g., Q-Sepharose) equilibrated with the anaerobic buffer. Elute the protein with a linear gradient of NaCl (e.g., 0-1 M).

-

Hydrophobic Interaction Chromatography: Pool the MCR-containing fractions and apply to a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing gradient of ammonium sulfate.

-

Gel Filtration Chromatography: As a final polishing step, apply the concentrated protein to a gel filtration column (e.g., Superdex 200) to separate MCR from any remaining contaminants.

-

Purity and Activity Assessment: Assess the purity of the final MCR preparation by SDS-PAGE. Determine the activity of the enzyme using the MCR activity assay described below.

MCR Activity Assay

Source: Based on the method described by Scheller et al.[9]

-

Reaction Mixture: Prepare a reaction mixture in an anaerobic environment containing buffer (e.g., 50 mM Tris-HCl, pH 7.6), a reducing agent (e.g., 2 mM Ti(III) citrate), CH₃-S-CoM (e.g., 10 mM), and HS-CoB (e.g., 1 mM).

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified active MCR.

-

Incubation: Incubate the reaction mixture at the desired temperature (e.g., 60 °C for MCR from M. marburgensis).

-

Methane Quantification: At various time points, withdraw a sample from the headspace of the reaction vessel using a gas-tight syringe. Analyze the methane concentration using a gas chromatograph equipped with a flame ionization detector (GC-FID).

-

Calculation of Specific Activity: Calculate the specific activity of the enzyme as µmol of methane produced per minute per milligram of protein.

Stopped-Flow Kinetics

Source: Adapted from Wongnate et al.[10]

-

Instrumentation: Use a stopped-flow spectrophotometer equipped with an anaerobic chamber to maintain oxygen-free conditions.

-

Reactant Preparation: Prepare solutions of active MCR, CH₃-S-CoM, and HS-CoB in anaerobic buffer.

-

Mixing: Load the enzyme and substrate solutions into separate syringes of the stopped-flow instrument. Rapidly mix the reactants to initiate the reaction.

-

Data Acquisition: Monitor the reaction by following the change in absorbance at specific wavelengths. The Ni(I) state of the F₄₃₀ cofactor has a characteristic absorbance maximum at around 385 nm, which decreases upon oxidation to Ni(II) or Ni(III).

-

Data Analysis: Fit the kinetic traces to appropriate equations (e.g., single or double exponential) to determine the observed rate constants (kobs).

X-ray Crystallography of MCR with Coenzyme B

Source: Based on the methodology described by Cedervall et al.[5]

-

Crystallization: Crystallize purified MCR using the hanging-drop or sitting-drop vapor diffusion method under anaerobic conditions. The crystallization solution typically contains a precipitant (e.g., PEG), a buffer, and salts. Co-crystallization with Coenzyme B or its analogs can be achieved by adding the ligand to the protein solution before setting up the crystallization drops.

-

Crystal Harvesting and Cryo-protection: Harvest the crystals anaerobically and transfer them to a cryo-protectant solution (e.g., the crystallization solution supplemented with glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.

-

Data Collection: Collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data and determine the structure by molecular replacement using a known MCR structure as a model. Refine the structure against the experimental data.

Conclusion

Coenzyme B is an indispensable component of the methyl-coenzyme M reductase system, playing a multifaceted role that extends beyond its function as a simple electron donor. Its binding to the MCR active site is a key regulatory step, triggering essential conformational changes that are critical for catalysis. The detailed understanding of the structure, kinetics, and mechanism of Coenzyme B's interaction with MCR, as outlined in this guide, is fundamental for researchers in the fields of microbiology, enzymology, and bioenergy. Furthermore, this knowledge provides a solid foundation for the rational design of inhibitors targeting MCR for applications in mitigating greenhouse gas emissions and for the development of novel biocatalysts for methane production. The experimental protocols provided herein offer a practical guide for scientists seeking to investigate this fascinating and important enzymatic system.

References

- 1. Temperature dependence of methyl-coenzyme M reductase activity and of the formation of the methyl-coenzyme M reductase red2 state induced by coenzyme B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Computational Analysis of Heat Capacity Effects in Protein–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insight into methyl-coenzyme M reductase chemistry using coenzyme B analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of coenzyme B induces a major conformational change in the active site of methyl-coenzyme M reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Reaction Mechanism of Methyl-Coenzyme M Reductase: HOW AN ENZYME ENFORCES STRICT BINDING ORDER - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. On the mechanism of biological methane formation: structural evidence for conformational changes in methyl-coenzyme M reductase upon substrate binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thermodynamics of T cell receptor binding to peptide–MHC: Evidence for a general mechanism of molecular scanning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Insight into Methyl-Coenzyme M Reductase Chemistry using Coenzyme B Analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Isolation and Purification of Coenzyme B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "Coenzyme B" can refer to several vital coenzymes, with Coenzyme B12 (adenosylcobalamin) being a primary candidate. However, to provide a comprehensive resource, this guide details the natural sources and isolation protocols for three critical "B-type" coenzymes: Coenzyme B12, Coenzyme A (CoA), and Coenzyme Q10 (Ubiquinone), which is often colloquially grouped with B vitamins due to its role in energy metabolism. This document provides an in-depth exploration of their origins and the methodologies for their extraction and purification, tailored for a scientific audience.

Coenzyme B12 (Adenosylcobalamin)

Coenzyme B12, or adenosylcobalamin, is a complex organometallic compound that plays a crucial role in various metabolic processes, including DNA synthesis and fatty acid metabolism. It is unique in that its biosynthesis is exclusive to certain bacteria and archaea.

Natural Sources

The primary natural producers of Coenzyme B12 are microorganisms. For human and animal consumption, the main sources are animal-derived foods where the coenzyme has accumulated.[1] Industrial production relies heavily on microbial fermentation.

-

Microbial Sources: Large-scale industrial production of vitamin B12 is predominantly achieved through microbial fermentation. Key microorganisms utilized for this purpose include Propionibacterium shermanii and Pseudomonas denitrificans.[2][3] These strains are favored for their relatively high yields and established fermentation processes.

-

Animal-Derived Sources: Coenzyme B12 is found in significant amounts in animal products such as meat, fish, liver, eggs, and dairy products.[1][4] This is a result of bioaccumulation from the diet and the gut microbiota of these animals.

-

Plant and Algal Sources: Most plants do not produce or require vitamin B12. Some edible algae, like purple laver (nori), have been found to contain significant amounts of active B12, including adenosylcobalamin.[5]

Biosynthesis Pathway of Adenosylcobalamin

The biosynthesis of Coenzyme B12 is a complex process involving over 30 enzymatic steps. There are two main pathways: an aerobic pathway found in organisms like Pseudomonas denitrificans and an anaerobic pathway present in bacteria such as Propionibacterium shermanii.[6] A key difference between these pathways is the timing of cobalt insertion into the corrin ring.

References

- 1. Research on the ability of propionic acid and vitamin B12 biosynthesis by Propionibacterium freudenreichii strain T82 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification of coenzyme Q10 from fermentation extract: high-speed counter-current chromatography versus silica gel column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. Propionibacterium spp.—source of propionic acid, vitamin B12, and other metabolites important for the industry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Coenzyme B Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme B (CoB), chemically known as 7-mercaptoheptanoylthreoninephosphate (HS-HTP), is an essential cofactor in the methane-producing metabolic pathways of methanogenic archaea.[1] It plays a critical role as the electron donor in the final step of methanogenesis, where methyl-coenzyme M is reduced to methane by the enzyme methyl-coenzyme M reductase (MCR).[2] The unique structure of Coenzyme B, featuring a 7-mercaptoheptanoyl tail linked to a phosphothreonine head group, has made it a target for the synthesis of analogs. These analogs are invaluable tools for studying the mechanism of MCR, developing inhibitors of methanogenesis, and probing other biological systems.

This document provides detailed application notes and protocols for the chemical and chemoenzymatic synthesis of Coenzyme B and its analogs. The methodologies described herein are intended to serve as a comprehensive guide for researchers in the fields of biochemistry, microbiology, and drug development.

Synthetic Strategies for Coenzyme B Analogs

The synthesis of Coenzyme B analogs can be broadly categorized into three main approaches:

-

Total Chemical Synthesis: This approach involves the complete chemical construction of the analog from simple starting materials. It offers the highest degree of flexibility, allowing for modifications at any position of the molecule.

-

Enzymatic Synthesis: This method utilizes enzymes to catalyze specific steps in the synthesis. It can offer high stereoselectivity and milder reaction conditions compared to purely chemical methods.

-

Chemoenzymatic Synthesis: This strategy combines both chemical and enzymatic steps to leverage the advantages of each approach. Often, a chemically synthesized precursor is enzymatically converted to the final analog.[3]

The choice of synthetic strategy depends on the desired analog, the availability of starting materials and enzymes, and the desired scale of the synthesis.

Chemical Synthesis of Coenzyme B (HS-HTP) and Acyl-Chain Analogs

The foundational method for the chemical synthesis of Coenzyme B was established by Noll et al. (1987).[1] This protocol can be adapted to synthesize analogs with varying acyl chain lengths by substituting 7-bromoheptanoic acid with other ω-bromoalkanoic acids.

Logical Workflow for Chemical Synthesis

Caption: Chemical synthesis workflow for Coenzyme B analogs.

Experimental Protocol: Chemical Synthesis of N-(Mercaptoalkanoyl)-Threonine Phosphate Analogs

This protocol is adapted from Noll et al. (1987) and can be used to synthesize Coenzyme B analogs with varying acyl chain lengths (e.g., pentanoyl, hexanoyl, octanoyl, nonanoyl).[1][2][4]

1. Synthesis of Dithiodialkanoic Acid:

-

Dissolve ω-bromoalkanoic acid (e.g., 5-bromopentanoic acid, 6-bromohexanoic acid, 8-bromooctanoic acid) and thiourea in ethanol.

-

Reflux the mixture for 16-20 hours.

-

Cool the reaction and add a solution of sodium hydroxide.

-

Reflux for an additional 2-4 hours to hydrolyze the intermediate.

-

Acidify the solution with hydrochloric acid to precipitate the dithiodialkanoic acid.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

2. Coupling of Dithiodialkanoic Acid with DL-Threonine Phosphate:

-

Dissolve the dithiodialkanoic acid in a suitable solvent (e.g., dimethylformamide).

-

Add N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid groups. Stir at room temperature for 4-6 hours.

-

In a separate flask, dissolve DL-threonine phosphate in water and adjust the pH to 8-9 with triethylamine.

-

Add the solution of DL-threonine phosphate to the activated dithiodialkanoic acid solution.

-

Stir the reaction mixture at room temperature for 18-24 hours.

-

Remove the precipitated dicyclohexylurea by filtration.

-

Purify the product, N,N'-(dithiodialkanoyl)bis(phosphothreonine), by chromatography.

3. Reduction to the Final Mercaptoalkanoyl-phosphothreonine Analog:

-

Dissolve the purified N,N'-(dithiodialkanoyl)bis(phosphothreonine) in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

-

Add an excess of dithiothreitol (DTT).

-

Stir the reaction at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.

-

The final product, the N-(mercaptoalkanoyl)-threonine phosphate analog, can be purified by high-performance liquid chromatography (HPLC).

Quantitative Data for Chemical Synthesis

| Analog | Precursor (ω-Bromoalkanoic Acid) | Typical Overall Yield (%) | Reference |

| Coenzyme B (HS-HTP) | 7-Bromoheptanoic acid | ~30-40% | [1] |

| Pentanoyl Analog (C5) | 5-Bromopentanoic acid | Not reported | [2][4] |

| Hexanoyl Analog (C6) | 6-Bromohexanoic acid | Not reported | [2][4] |

| Octanoyl Analog (C8) | 8-Bromooctanoic acid | Not reported | [2][4] |

| Nonanoyl Analog (C9) | 9-Bromononanoic acid | Not reported | [2][4] |

Note: Yields are highly dependent on reaction scale and purification efficiency. The yields for the analogs are not explicitly stated in the primary literature but are expected to be in a similar range to that of the natural Coenzyme B.

Chemoenzymatic Synthesis of Coenzyme B Analogs

A chemoenzymatic approach can provide a more efficient and stereoselective route to Coenzyme B analogs. This strategy typically involves the chemical synthesis of a modified mercaptoalkanoic acid, which is then enzymatically coupled to threonine, followed by enzymatic phosphorylation. The biosynthesis of Coenzyme B involves the coupling of 7-mercaptoheptanoic acid with threonine, which is then phosphorylated.[5] This natural pathway can be exploited for the synthesis of analogs.

Logical Workflow for Chemoenzymatic Synthesis

Caption: Chemoenzymatic synthesis workflow for Coenzyme B analogs.

Experimental Protocol: Chemoenzymatic Synthesis

This protocol is a conceptual outline based on the known biosynthetic pathway and requires the identification and purification of the necessary enzymes.[5][6]

1. Chemical Synthesis of Modified Mercaptoalkanoic Acids:

-

Synthesize the desired mercaptoalkanoic acid analog using standard organic chemistry techniques. This could involve introducing modifications such as branching, unsaturation, or the incorporation of reporter groups like fluorophores.

2. Enzymatic Coupling and Phosphorylation:

-

Prepare a cell-free extract from a methanogenic archaeon known to produce Coenzyme B (e.g., Methanosarcina thermophila).[6] Alternatively, express and purify the specific ligase and kinase enzymes responsible for Coenzyme B biosynthesis.

-

In a reaction buffer containing ATP and Mg2+, incubate the chemically synthesized mercaptoalkanoic acid analog, L-threonine, and the cell-free extract or purified enzymes.

-

Monitor the reaction for the formation of the desired Coenzyme B analog using techniques such as HPLC or mass spectrometry.

-

Purify the final product using chromatographic methods.

Synthesis of Analogs with Modified Threonine Phosphate Moiety

Modifications to the threonine phosphate portion of Coenzyme B can provide insights into the enzyme-substrate interactions within the active site of MCR.

Potential Modifications:

-

Phosphate Analogs: Replacement of the phosphate with non-hydrolyzable analogs such as phosphonates or thiophosphates can be used to trap enzymatic intermediates.

-

Threonine Analogs: Substitution of threonine with other amino acids (e.g., serine, allothreonine) can probe the steric and electronic requirements of the active site. The synthesis of threonine analogs with modified side chains has been described in the literature for other applications.[7]

General Synthetic Approach:

The synthesis of these analogs would likely follow a similar chemical strategy as outlined above, where a chemically synthesized, modified phosphothreonine analog is coupled to the desired mercaptoalkanoic acid.

Synthesis of Fluorescently Labeled Coenzyme B Analogs

Fluorescently labeled Coenzyme B analogs are powerful tools for studying the binding and dynamics of the coenzyme within MCR and for developing high-throughput screening assays for inhibitors.

Labeling Strategies:

-

Acyl Chain Labeling: A fluorescent dye can be incorporated into the mercaptoalkanoic acid chain. This can be achieved by starting with a fluorescently tagged ω-bromoalkanoic acid in the chemical synthesis protocol.

-

Threonine Labeling: A fluorescently labeled threonine analog could be used in the synthesis.

Experimental Considerations:

-

The choice of fluorophore should be guided by the experimental requirements (e.g., excitation and emission wavelengths, environmental sensitivity).

-

The position of the fluorescent label should be carefully considered to minimize perturbation of the analog's binding and activity.

Conclusion

The synthesis of Coenzyme B analogs is a rapidly developing field with significant implications for understanding methanogenesis and for the development of novel antimicrobial agents. The protocols and strategies outlined in this document provide a foundation for researchers to design and synthesize a wide range of Coenzyme B analogs to probe the fascinating biochemistry of this essential cofactor. Further research into the enzymatic machinery of Coenzyme B biosynthesis will undoubtedly open up new avenues for chemoenzymatic and purely enzymatic synthesis of these valuable molecular tools.

References

- 1. Synthesis of 7-mercaptoheptanoylthreonine phosphate and its activity in the methylcoenzyme M methylreductase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Insight into Methyl-Coenzyme M Reductase Chemistry using Coenzyme B Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Collection - Structural Insight into Methyl-Coenzyme M Reductase Chemistry Using Coenzyme B Analogues, - Biochemistry - Figshare [acs.figshare.com]

- 5. Biosynthesis of (7-mercaptoheptanoyl)threonine phosphate [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of the peptide bond in the coenzyme N-(7-mercaptoheptanoyl)-L-threonine phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of (2R,3S) 3-amino-4-mercapto-2-butanol, a threonine analogue for covalent inhibition of sortases - PubMed [pubmed.ncbi.nlm.nih.gov]

Illuminating the Engine of Methane Production: Experimental Protocols for Studying Methyl-Coenzyme M Reductase

For Researchers, Scientists, and Drug Development Professionals

Methyl-coenzyme M reductase (MCR) is the central enzyme in the biological production of methane, a potent greenhouse gas and a potential biofuel. Understanding the intricate mechanism of this enzyme is paramount for developing strategies to control methane emissions and for harnessing its potential in biotechnology. This document provides detailed application notes and experimental protocols for the purification, activation, and characterization of MCR, catering to researchers in biochemistry, microbiology, and drug development.

Purification of Methyl-Coenzyme M Reductase

The isolation of active MCR is a critical first step for any biochemical or structural study. The following protocol is a general guideline adapted from procedures for purifying MCR from methanogenic archaea such as Methanothermobacter marburgensis and Methanosarcina thermophila.[1][2][3] It is crucial to maintain strictly anaerobic conditions throughout the purification process to prevent irreversible inactivation of the enzyme.

Protocol: Anaerobic Purification of MCR

Materials and Reagents:

-

Cell paste of a methanogenic archaeon (e.g., M. marburgensis)

-

Anaerobic buffer A: 50 mM Tris-HCl, pH 7.6, containing 10 mM HS-CoM and 0.1 mM Ti(III) citrate

-

DNase I

-

Phenyl-Sepharose column

-

Q-Sepharose column

-

MonoQ column (for high resolution)

-

Superdex 200 gel filtration column

-

Anaerobic chamber or glove box

-

FPLC system

Procedure:

-

Cell Lysis: Resuspend the cell paste in anaerobic buffer A inside an anaerobic chamber. Lyse the cells by sonication or by passing them through a French press.

-

Clarification: Centrifuge the cell lysate at high speed (e.g., 100,000 x g) for 1 hour to remove cell debris and membranes.

-

Hydrophobic Interaction Chromatography: Load the supernatant onto a Phenyl-Sepharose column equilibrated with buffer A containing a high salt concentration (e.g., 1 M (NH₄)₂SO₄). Elute the bound proteins with a decreasing salt gradient. MCR will elute as the salt concentration decreases.

-

Anion Exchange Chromatography I: Pool the MCR-containing fractions and dialyze against buffer A. Load the dialyzed sample onto a Q-Sepharose column equilibrated with buffer A. Elute with an increasing NaCl gradient (e.g., 0-1 M).

-

Anion Exchange Chromatography II (Optional): For higher purity, the fractions containing MCR can be further purified on a MonoQ column using a shallow NaCl gradient.

-

Gel Filtration Chromatography: Concentrate the MCR fractions and apply to a Superdex 200 column equilibrated with buffer A to separate MCR from any remaining protein contaminants and to perform a buffer exchange if necessary.

-

Concentration and Storage: Concentrate the purified MCR using ultrafiltration devices. The protein concentration can be determined using the Bradford assay or by measuring the absorbance at 420 nm for the oxidized enzyme (MCRsilent).[4] Store the purified enzyme in anaerobic vials at -80°C.

A recent development for the purification of MCR from Methanosarcina acetivorans involves the use of a tandem affinity purification tag introduced at the chromosomal mcr locus, enabling a more rapid and high-throughput purification protocol.[5]

Activation of Methyl-Coenzyme M Reductase

MCR is typically purified in an inactive Ni(II) state (MCRsilent or MCRox1) and requires activation to the catalytically active Ni(I) state (MCRred1). This activation is a critical and often challenging step.

In Vivo Activation

One effective method to obtain active MCR is to treat the cells under specific conditions prior to harvesting.

-